![molecular formula C26H25N5O3 B2450095 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 896293-51-9](/img/no-structure.png)
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.518. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : A study by Simo, Rybár, and Alföldi (1998) describes the synthesis of similar compounds, providing insights into the methods used for creating complex imidazolino purine derivatives. This study could offer a foundational understanding of synthesizing compounds like 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione (Simo, Rybár, & Alföldi, 1998).
Chemical Properties and Analysis : In research by Hesek and Rybár (1994), the synthesis of thiadiazepino-fused purine ring systems is explored. This work is pertinent for understanding the chemical properties and potential reactions of similar purine derivatives (Hesek & Rybár, 1994).
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,5-dimethylphenylhydrazine with 2,4-dioxo-1-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole, followed by the reaction of the resulting hydrazone with 1-methyl-2-oxopropylamine. The final step involves the cyclization of the resulting intermediate with guanine to form the target compound.", "Starting Materials": [ "3,5-dimethylphenylhydrazine", "2,4-dioxo-1-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole", "1-methyl-2-oxopropylamine", "Guanine" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylhydrazine with 2,4-dioxo-1-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride to form the corresponding hydrazone intermediate.", "Step 2: Reaction of the hydrazone intermediate with 1-methyl-2-oxopropylamine in the presence of a suitable base such as sodium hydride or potassium carbonate to form the corresponding imine intermediate.", "Step 3: Cyclization of the imine intermediate with guanine in the presence of a suitable catalyst such as trifluoroacetic acid or boron trifluoride etherate to form the target compound, 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione." ] } | |
CAS番号 |
896293-51-9 |
製品名 |
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione |
分子式 |
C26H25N5O3 |
分子量 |
455.518 |
IUPAC名 |
6-(3,5-dimethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-15-11-16(2)13-20(12-15)31-21(19-9-7-6-8-10-19)14-29-22-23(27-25(29)31)28(5)26(34)30(24(22)33)17(3)18(4)32/h6-14,17H,1-5H3 |
InChIキー |
MLEFSPQJKKODII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。